Nitrosoxacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosoxacin A is a synthetic antibiotic that belongs to the quinolone class of antibiotics. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Nitrosoxacin A has been synthesized using various methods, and its mechanism of action involves targeting bacterial DNA synthesis. In
Mechanism Of Action
The mechanism of action of Nitrosoxacin A involves targeting bacterial DNA synthesis. It binds to bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, Nitrosoxacin A prevents the bacteria from replicating and dividing, ultimately leading to bacterial death.
Biochemical And Physiological Effects
Nitrosoxacin A has been shown to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with high levels found in the liver and kidneys. Nitrosoxacin A is metabolized in the liver and excreted in the urine. It has been shown to have low protein binding, allowing it to penetrate bacterial cells more effectively.
Advantages And Limitations For Lab Experiments
Nitrosoxacin A has several advantages for lab experiments. It has potent antibacterial activity against a wide range of bacteria, making it a useful tool for studying bacterial infections. It has also been shown to have synergistic effects when used in combination with other antibiotics, allowing for the investigation of new treatment options. However, Nitrosoxacin A has limitations, including its high cost and limited availability.
Future Directions
There are several future directions for Nitrosoxacin A research. One area of focus is the investigation of its potential use in treating bacterial infections in animals. Another area of interest is the development of new Nitrosoxacin A derivatives with improved antibacterial activity and lower toxicity. Additionally, the use of Nitrosoxacin A in combination with other antibiotics for the treatment of bacterial infections is an area of ongoing research.
Conclusion
Nitrosoxacin A is a synthetic antibiotic with potent antibacterial activity against a wide range of bacteria. Its mechanism of action involves targeting bacterial DNA synthesis, and it has been shown to have low toxicity in animal studies. Nitrosoxacin A has several advantages for lab experiments, including its potent antibacterial activity and synergistic effects when used in combination with other antibiotics. However, it also has limitations, including its high cost and limited availability. Ongoing research is focused on investigating its potential use in treating bacterial infections in animals, developing new derivatives with improved activity and lower toxicity, and using it in combination with other antibiotics for the treatment of bacterial infections.
Scientific Research Applications
Nitrosoxacin A has been extensively studied for its antibacterial properties. It has been shown to have potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Nitrosoxacin A has also been shown to have synergistic effects when used in combination with other antibiotics, such as ampicillin and tetracycline. In addition, Nitrosoxacin A has been investigated for its potential use in treating bacterial infections in animals.
properties
CAS RN |
147317-96-2 |
---|---|
Product Name |
Nitrosoxacin A |
Molecular Formula |
C16H34N2O2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
(Z)-hydroxyimino-(14-methylpentadecyl)-oxidoazanium |
InChI |
InChI=1S/C16H34N2O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)17-19/h16,19H,3-15H2,1-2H3/b18-17- |
InChI Key |
AAJRRXAYOHOILL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCN(N=O)O |
SMILES |
CC(C)CCCCCCCCCCCCC[N+](=NO)[O-] |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCN(N=O)O |
synonyms |
nitrosoxacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.